molecular formula C17H17NO4 B276628 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid

3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid

Cat. No. B276628
M. Wt: 299.32 g/mol
InChI Key: WAVVKDRABYJPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid, also known as AMBn, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMBn is a benzodioxin derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid is not fully understood. However, it has been suggested that 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation and oxidative stress. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid. One potential area of research is the development of novel formulations of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid that can improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid with other compounds, such as chemotherapy drugs. Additionally, the potential use of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections, warrants further investigation.
Conclusion:
In conclusion, 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been synthesized using various methods and has been found to exhibit anticancer, antifungal, and antiviral activities, as well as anti-inflammatory and antioxidant properties. Despite its advantages, 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has limitations for lab experiments, including its poor solubility in aqueous solutions. Future research on 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid should focus on improving its solubility and bioavailability, investigating its synergistic effects with other compounds, and exploring its potential therapeutic applications.

Synthesis Methods

3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 3-chlorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base and a reducing agent. Both methods have been reported to yield 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid in good yields.

Scientific Research Applications

3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has also been found to possess anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-4-methylbenzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-2-4-13(17(19)20)9-14(11)18-10-12-3-5-15-16(8-12)22-7-6-21-15/h2-5,8-9,18H,6-7,10H2,1H3,(H,19,20)

InChI Key

WAVVKDRABYJPKR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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